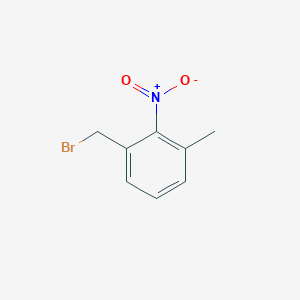

1-(溴甲基)-3-甲基-2-硝基苯

描述

Synthesis Analysis

The synthesis of bromomethyl-nitrobenzene derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene is achieved by nitrating bromobenzene in water, yielding a high purity product . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene is synthesized from 3,4-dimethylbenzenamine through diazotization and bromination . These methods suggest that the synthesis of 1-(Bromomethyl)-3-methyl-2-nitrobenzene could involve halogenation and nitration steps, although the exact procedure would depend on the desired substitution pattern on the benzene ring.

Molecular Structure Analysis

The molecular structure of bromomethyl-nitrobenzene derivatives can be determined using techniques such as X-ray diffraction, as seen in the study of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene . The crystal structures of various bromo- and bromomethyl-substituted benzenes have been analyzed, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π, which could also be relevant for understanding the structure of 1-(Bromomethyl)-3-methyl-2-nitrobenzene .

Chemical Reactions Analysis

The chemical reactivity of bromomethyl-nitrobenzene derivatives is influenced by the presence of both electron-withdrawing nitro groups and reactive bromomethyl groups. For example, 1-(2-Bromoethyl)-2-nitrobenzene undergoes electrochemical reduction at carbon cathodes to produce 1-nitro-2-vinylbenzene and 1H-indole, depending on the presence of a proton donor . This suggests that 1-(Bromomethyl)-3-methyl-2-nitrobenzene could also participate in similar electrochemical reactions or nucleophilic substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethyl-nitrobenzene derivatives are determined by their functional groups. The nitro group is an electron-withdrawing group that can affect the electron density of the benzene ring, while the bromomethyl group is a good leaving group that can facilitate nucleophilic substitution reactions. The solvates of related compounds exhibit different crystal structures and conformations, which can influence their reactivity and physical properties . The synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in pharmaceutical synthesis, demonstrates the importance of reaction conditions such as temperature, solvent, and time on the properties of the final product .

科学研究应用

X-Ray Diffraction and Theoretical Studies

- Anisotropic Displacement Parameters : The compound's anisotropic displacement parameters were analyzed using X-ray diffraction and first-principles calculations. This research highlighted the challenges of experimental procedures compared to theoretical predictions, particularly for the bromo compound (Mroz et al., 2020).

Polymer Solar Cells Enhancement

- Improving Polymer Solar Cells : A study introduced 1-Bromo-4-Nitrobenzene as a fluorescent inhibitor to the active layer of polymer solar cells. This addition significantly enhanced power conversion efficiency by reducing excitonic recombination and improving excitonic dissociation (Fu et al., 2015).

Polymer Synthesis

- Synthesis of Hyperbranched Polyethers : The compound was used in the self-condensation process to synthesize hyperbranched polyethers with significant molecular weight. This study provided insights into the polymerization mechanisms and the structure of the resulting polymers (Uhrich et al., 1992).

Molecular Structure Analysis

- X-Ray Structure Determination : A comprehensive study on the structures of seven benzene derivatives, including 1-(Bromomethyl)-3-methyl-2-nitrobenzene, was conducted. This research provided detailed analysis of molecular interactions, such as Br···Br and Br···π interactions, and their impact on molecular packing and structure (Jones et al., 2012).

Chemical Reactivity Studies

Nucleophilic Aromatic Substitution by Hydrogen : The reactivity of the compound in nucleophilic aromatic substitution reactions was investigated. This research provided insights into the reaction intermediates and mechanisms, contributing to a better understanding of aromatic substitution reactions (Gold et al., 1980).

Electron Transfer Process in Ionic Liquids : The radical anions of 1-bromo-4-nitrobenzene demonstrated unique reactivity in ionic liquids, differing significantly from conventional non-aqueous solvents. This study provided insights into the solvent's role in promoting the reactivity of radical anions (Ernst et al., 2013).

Crystallography and Structural Chemistry

- Crystal Structure of Nitrobenzene Derivatives : The proton NMR spectra of various nitrobenzene derivatives, including 1-(Bromomethyl)-3-methyl-2-nitrobenzene, were analyzed. This research contributed to the understanding of chemical shifts and coupling constants in these compounds (Beltrame et al., 1975).

Other Applications

Synthetic Intermediate in Pharmaceuticals : The compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it is used in the preparation of dofetilide, an arrhythmia medication (Zhai Guang-xin, 2006).

Determination of Impurities in Pharmaceuticals : It was used in the development of sensitive methods for determining potentially genotoxic impurities in pharmaceutical compounds (Raman et al., 2017).

安全和危害

未来方向

属性

IUPAC Name |

1-(bromomethyl)-3-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-6-3-2-4-7(5-9)8(6)10(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHZMDFMSBKUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513295 | |

| Record name | 1-(Bromomethyl)-3-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-3-methyl-2-nitrobenzene | |

CAS RN |

55324-02-2 | |

| Record name | 1-(Bromomethyl)-3-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)